molecular formula C12H9NO4S B8440796 2-(4-Nitronaphthalen-1-ylthio)acetic acid

2-(4-Nitronaphthalen-1-ylthio)acetic acid

Cat. No.: B8440796
M. Wt: 263.27 g/mol
InChI Key: VTSALSWWHCFCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitronaphthalen-1-ylthio)acetic acid is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

2-(4-nitronaphthalen-1-yl)sulfanylacetic acid

InChI

InChI=1S/C12H9NO4S/c14-12(15)7-18-11-6-5-10(13(16)17)8-3-1-2-4-9(8)11/h1-6H,7H2,(H,14,15)

InChI Key

VTSALSWWHCFCIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

97 mg 19 was suspended in 1 ml methanol, to which, in Argon atmosphere, was added 1.4 ml KOH solution (1M in CH3OH). The resulting mixture was stirred at room temperature for 12 hours affording a homogenous solution. 103 μl tert butyl bromoacetate was added through syringe. The reaction solution was continued for 12 hours and concentrated. The residue was dissolved in water and acidified with solid NaHSO4. The yellow precipitate was filtered and washed with water. Dried in air, 78.8 mg (85.6%, 2 steps) yellow solid was obtained. 1H NMR (400 MHz, CDCl3) δ 8.63 (d, J=8.4 Hz, 1H), 8.40 (d, J=8.4 Hz, 1H), 8.18 (d, J=8.1 Hz, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.69 (t, J=7.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 1H), 3.91 (s, 2H). LRMS (ES−) 218 (M—H—CO2)−; HRMS (ES−) m/z calculated for C12H8NO4S (M−H)− 262.0180, found 262.0180.
Name
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Three
[Compound]
Name
M—H—CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.